{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol {1-[(Methylsulfanyl)methyl]cyclopropyl}methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20469452
InChI: InChI=1S/C6H12OS/c1-8-5-6(4-7)2-3-6/h7H,2-5H2,1H3
SMILES:
Molecular Formula: C6H12OS
Molecular Weight: 132.23 g/mol

{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol

CAS No.:

Cat. No.: VC20469452

Molecular Formula: C6H12OS

Molecular Weight: 132.23 g/mol

* For research use only. Not for human or veterinary use.

{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol -

Specification

Molecular Formula C6H12OS
Molecular Weight 132.23 g/mol
IUPAC Name [1-(methylsulfanylmethyl)cyclopropyl]methanol
Standard InChI InChI=1S/C6H12OS/c1-8-5-6(4-7)2-3-6/h7H,2-5H2,1H3
Standard InChI Key ZDSITJGSAUTKBO-UHFFFAOYSA-N
Canonical SMILES CSCC1(CC1)CO

Introduction

Overview

{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol is an organic compound characterized by its unique molecular structure, which includes:

  • A cyclopropyl ring (a three-membered carbon ring),

  • A methylsulfanyl group (-SCH3),

  • A hydroxymethyl group (-CH2OH).

The compound's molecular formula is C6H12OS, and its molecular weight is approximately 132.23 g/mol . It is of interest in synthetic chemistry, materials science, and medicinal research due to its distinct chemical properties.

Synthesis Methods

The synthesis of {1-[(Methylsulfanyl)methyl]cyclopropyl}methanol typically involves the following steps:

  • Starting Materials:

    • Cyclopropylmethanol as the base structure.

    • Methylthiol as the source of the methylsulfanyl group.

  • Reaction Conditions:

    • The reaction is carried out in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to facilitate nucleophilic substitution.

    • Controlled temperature and solvent conditions are used to ensure high yield and purity.

  • Industrial Production:

    • Large-scale synthesis may involve continuous flow reactors for consistent production.

    • Advanced purification techniques like chromatography or distillation are employed to isolate the compound.

This synthetic route highlights the importance of precise reaction control to achieve the desired product with minimal by-products.

Chemical Reactions

The compound exhibits diverse reactivity due to its functional groups:

  • Oxidation:

    • The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction:

    • The compound can be reduced to cyclopropylmethanol by removing the methylsulfanyl group using reducing agents like lithium aluminum hydride.

  • Substitution:

    • Nucleophilic substitution reactions at the methylsulfanyl group allow for the formation of derivatives, enhancing its versatility in chemical synthesis.

Synthetic Chemistry

  • Used as a building block for synthesizing more complex molecules.

  • The cyclopropyl ring imparts rigidity, making it valuable in designing molecules with specific geometric constraints.

Medicinal Chemistry

Research has suggested potential biological activities due to its structural features:

  • Antimicrobial and antiviral properties are being explored.

  • The compound may serve as a lead molecule for drug development targeting infectious diseases and other conditions.

Materials Science

Its unique combination of functional groups makes it suitable for applications in:

  • Coatings,

  • Adhesives,

  • Polymer science.

Comparison with Similar Compounds

Compound NameKey Differences
CyclopropylmethanolLacks the methylsulfanyl group, limiting its reactivity and potential applications.
MethylthiomethanolContains a methylsulfanyl group but lacks the cyclopropyl ring, altering its properties.
Cyclopropylmethyl sulfideLacks the hydroxymethyl group, reducing its versatility in synthetic applications.

The combination of a cyclopropyl ring, methylsulfanyl group, and hydroxymethyl moiety makes {1-[(Methylsulfanyl)methyl]cyclopropyl}methanol unique among related compounds.

Research Directions

Current research focuses on:

  • Exploring its biological mechanisms of action, including interactions with enzymes and receptors.

  • Investigating its potential as a pharmaceutical lead compound.

  • Developing derivatives with enhanced activity or specificity for industrial and medicinal applications.

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